![molecular formula C5H3FN2O2 B2501029 6-Fluoro-pyrazine-2-carboxylic acid CAS No. 1197231-27-8](/img/structure/B2501029.png)
6-Fluoro-pyrazine-2-carboxylic acid
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Overview
Description
6-Fluoro-pyrazine-2-carboxylic acid is a chemical compound that is part of a broader class of pyrazine derivatives. These compounds are of significant interest due to their potential biological activities, including antimicrobial and antifungal properties, as well as their role as intermediates in the synthesis of various pharmacologically active agents .
Synthesis Analysis
The synthesis of fluorinated pyrazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids involves alkylation or intramolecular cyclization followed by displacement reactions with cyclic amines . Another example is the preparation of 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which serves as an intermediate for further derivatization into hydrazone, pyrazole, and dihydropyridazine derivatives . Additionally, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of the antihypertensive agent Nebivolol, involves a multi-step process with an overall yield of 27% . The synthesis of related compounds, such as 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, has been optimized to achieve a higher overall yield of 78% .
Molecular Structure Analysis
The molecular structures of these fluorinated compounds are characterized by the presence of a fluoro group attached to a pyrazine ring, which can significantly influence the electronic properties and reactivity of the molecule. The structures of synthesized compounds are typically confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Fluorinated pyrazine derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. For example, the synthesis of pyrazolines from fluorinated chalcones and hydrazine derivatives involves a reaction in the presence of acetic acid, followed by oxidation to the corresponding pyrazoles using iodobenzene diacetate . The condensation of chlorides of substituted pyrazine-2-carboxylic acids with anilines leads to the formation of anilides, which exhibit significant biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-pyrazine-2-carboxylic acid derivatives are influenced by the presence of the fluoro group and the specific substituents on the pyrazine ring. These properties are crucial for their biological activity and their potential use as pharmaceutical intermediates. The exact physical properties, such as melting points, solubility, and stability, are typically determined experimentally during the synthesis and characterization of these compounds .
Scientific Research Applications
Anti-Lung Cancer Activity :
- Compounds derived from 6-Fluorobenzo[b]pyran have demonstrated significant anti-lung cancer activity. These compounds, through various chemical reactions, yield derivatives that exhibit anticancer activity against human cancer cell lines including lung cancer at lower concentrations compared to reference drugs such as 5-fluorodeoxyuridine (Hammam et al., 2005).
Versatile Intermediate for Derivative Synthesis :
- The compound 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid serves as a versatile intermediate for synthesizing a range of hydrazone, pyrazole, and dihydropyridazine derivatives. These derivatives have been reported to show varying degrees of in vitro biological activity, hinting at their potential in drug development (Ziegler et al., 1988).
Crystal Engineering and Supramolecular Synthons :
- The compound has been studied for its structural properties, specifically how its carboxylic acid group forms hydrogen bonds, leading to recurring patterns in its crystal structures. This knowledge aids in crystal engineering and understanding molecular interactions (Vishweshwar et al., 2002).
Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activities :
- Derivatives of substituted pyrazine-2-carboxylic acids have shown notable antimycobacterial, antifungal, and photosynthesis-inhibiting activities. These findings point towards the potential of these derivatives in developing treatments for various infections and diseases (Doležal et al., 2001; Doležal et al., 2006)(https://consensus.app/papers/substituted-pyrazinecarboxamides-synthesis-evaluation-doležal/a904bdb182795779a42da8489eaedbcc/?utm_source=chatgpt).
Antitubercular Bioactivity :
- Pyrazinamide, a crucial drug for tuberculosis treatment, and its analogues have been synthesized using derivatives of pyrazine-2-carboxylic acids. These analogues have shown promising activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis therapy (Wati et al., 2020).
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-pyrazine-2-carboxylic acid is the virus RNA-dependent RNA polymerase . This enzyme is crucial for the replication of RNA viruses, making it an attractive target for antiviral drugs.
Mode of Action
6-Fluoro-pyrazine-2-carboxylic acid works as a prodrug . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, 6-Fluoro-pyrazine-2-carboxylic acid undergoes biotransformation to inhibit the virus RNA-dependent RNA polymerase .
Biochemical Pathways
It is known that the compound interferes with the rna replication of viruses by inhibiting the rna-dependent rna polymerase . This disruption of the viral replication process can prevent the spread of the virus within the host organism.
Pharmacokinetics
As a prodrug, it is likely that it undergoes metabolic transformation into its active form within the body
Result of Action
The result of the action of 6-Fluoro-pyrazine-2-carboxylic acid is the inhibition of viral replication. By targeting and inhibiting the virus RNA-dependent RNA polymerase, the compound can prevent the virus from replicating within the host organism . This can help to limit the spread of the virus and potentially reduce the severity of the viral infection.
Safety and Hazards
properties
IUPAC Name |
6-fluoropyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPXTJGCUZRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-pyrazine-2-carboxylic acid | |
CAS RN |
1197231-27-8 |
Source
|
Record name | 6-fluoropyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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